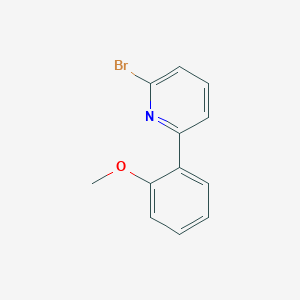![molecular formula C8H14N4O5 B11713916 N-[(3R,4R,5R,6R)-6-(azidomethyl)-2,4,5-trihydroxyoxan-3-yl]acetamide](/img/structure/B11713916.png)
N-[(3R,4R,5R,6R)-6-(azidomethyl)-2,4,5-trihydroxyoxan-3-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3R,4R,5R,6R)-6-(azidomethyl)-2,4,5-trihydroxyoxan-3-yl]acetamide: is a complex organic compound characterized by its unique structure, which includes an azidomethyl group and multiple hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3R,4R,5R,6R)-6-(azidomethyl)-2,4,5-trihydroxyoxan-3-yl]acetamide typically involves multiple steps:
Starting Material: The synthesis begins with a suitable sugar derivative, often a protected form of glucose.
Azidation: The hydroxyl group at the 6-position is converted to an azide group using reagents such as sodium azide in the presence of a suitable catalyst.
Acetylation: The amine group is introduced through acetylation, often using acetic anhydride under controlled conditions to ensure selective acetylation.
Deprotection: Any protecting groups used during the synthesis are removed to yield the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the azidation step and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl groups can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The azide group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azide group can participate in substitution reactions, such as the Staudinger reaction, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Triphenylphosphine (PPh3) for the Staudinger reaction.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of phosphine oxides and amines.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Functional Group Transformations: Utilized in various functional group transformations due to its reactive azide and hydroxyl groups.
Biology:
Bioconjugation: The azide group can be used in click chemistry for bioconjugation, attaching biomolecules to various substrates.
Probes and Labels: Used in the development of fluorescent probes and labels for biological imaging.
Medicine:
Drug Development:
Antimicrobial Agents: Investigated for its potential antimicrobial properties.
Industry:
Materials Science: Used in the synthesis of novel materials with specific properties, such as hydrogels and polymers.
Catalysis: Employed as a ligand or catalyst in various industrial processes.
作用机制
The mechanism of action of N-[(3R,4R,5R,6R)-6-(azidomethyl)-2,4,5-trihydroxyoxan-3-yl]acetamide involves its interaction with specific molecular targets. The azide group can participate in bioorthogonal reactions, allowing for selective modification of biomolecules. The hydroxyl groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It may interact with cell surface receptors, modulating signal transduction pathways.
DNA/RNA: Potential interactions with nucleic acids, affecting gene expression and protein synthesis.
相似化合物的比较
- N-[(3R,4R,5R,6R)-6-(hydroxymethyl)-2,4,5-trihydroxyoxan-3-yl]acetamide
- N-[(3R,4R,5R,6R)-6-(methyl)-2,4,5-trihydroxyoxan-3-yl]acetamide
Uniqueness:
- Azide Group: The presence of the azide group in N-[(3R,4R,5R,6R)-6-(azidomethyl)-2,4,5-trihydroxyoxan-3-yl]acetamide makes it particularly reactive and suitable for click chemistry applications.
- Hydroxyl Groups: Multiple hydroxyl groups provide opportunities for hydrogen bonding and functional group transformations, enhancing its versatility in synthetic applications.
属性
分子式 |
C8H14N4O5 |
|---|---|
分子量 |
246.22 g/mol |
IUPAC 名称 |
N-[(3R,4R,5R,6R)-6-(azidomethyl)-2,4,5-trihydroxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C8H14N4O5/c1-3(13)11-5-7(15)6(14)4(2-10-12-9)17-8(5)16/h4-8,14-16H,2H2,1H3,(H,11,13)/t4-,5-,6+,7-,8?/m1/s1 |
InChI 键 |
JBCJECOTKGFRTM-KEWYIRBNSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CN=[N+]=[N-])O)O |
规范 SMILES |
CC(=O)NC1C(C(C(OC1O)CN=[N+]=[N-])O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-chloro-2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11713834.png)
![N-[(6E)-5H,6H,7H,8H,9H,10H-cyclohepta[b]indol-6-ylidene]hydroxylamine](/img/structure/B11713836.png)

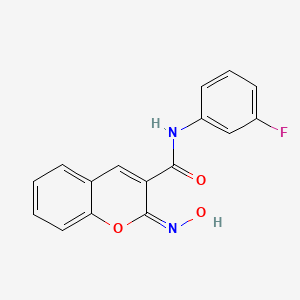
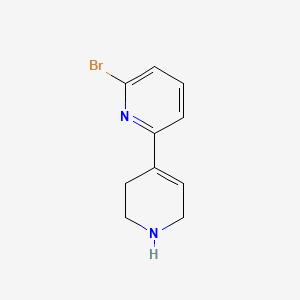
![(2E)-3-(furan-2-yl)-N-(2-methoxyethyl)-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11713865.png)
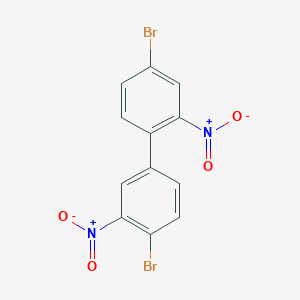
![2-(4-chlorophenoxy)-N'-[(E)-(pyridin-3-yl)methylidene]acetohydrazide](/img/structure/B11713871.png)
![1-{2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazin-1-yl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B11713881.png)
![6-[(4-Methoxyphenyl)sulfanyl]-1,3-dihydro-2,1-benzoxaborol-1-ol](/img/structure/B11713895.png)
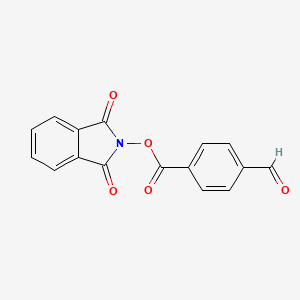
![3-methyl-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11713904.png)
![2-[p-[(2,6-Dichloro-4-nitrophenyl)azo]-n-ethylanilino]ethanol](/img/structure/B11713908.png)
